molecular formula C9H10F3N3S B2862128 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide CAS No. 1189378-62-8

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide

Cat. No. B2862128
CAS RN: 1189378-62-8
M. Wt: 249.26
InChI Key: IFTREIAAKZVXGT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide, also known as DMTFPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTFPC is a pyridine derivative that contains a trifluoromethyl group and a thioamide functional group. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes such as neurotransmission and carbon dioxide transport. The inhibition of these enzymes can lead to the modulation of these processes and can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have inhibitory effects on various enzymes, as mentioned earlier. Additionally, it has been shown to have antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be easily synthesized using various methods. Additionally, it has been found to have potent inhibitory effects on various enzymes, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various physiological processes.

Future Directions

There are several future directions for the research on 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide. One direction is to further explore its inhibitory effects on enzymes and to identify potential therapeutic targets. Additionally, more research is needed to elucidate its mechanism of action and to understand its effects on various physiological processes. Furthermore, studies on its pharmacokinetics and toxicity are needed to assess its potential as a drug candidate. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid with dimethylamine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained after purification using column chromatography.

Scientific Research Applications

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects.

properties

IUPAC Name

3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3S/c1-15(2)6-3-5(9(10,11)12)4-14-7(6)8(13)16/h3-4H,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTREIAAKZVXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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